molecular formula C11H15NO B1679248 N,N-Diethylbenzamide CAS No. 1696-17-9

N,N-Diethylbenzamide

Cat. No.: B1679248
CAS No.: 1696-17-9
M. Wt: 177.24 g/mol
InChI Key: JLNGEXDJAQASHD-UHFFFAOYSA-N
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Description

N,N-Diethylbenzamide, also known as N,N-diethyl-3-methylbenzamide, is an organic compound with the molecular formula C11H15NO. It is a colorless to slightly yellow liquid that is primarily known for its use as an insect repellent. This compound is widely used in various formulations to protect against mosquito bites and other insect-related nuisances.

Mechanism of Action

Target of Action

N,N-Diethylbenzamide, also known as DEET, is a potent insect repellent . It has been suggested that odorant receptors (ors) mediate the effect of deet at a distance .

Mode of Action

Two hypotheses are the most likely: DEET activates an innate olfactory neural circuit leading to avoidance of hosts (smell and avoid hypothesis) or DEET has no behavioral effect on its own, but instead acts cooperatively with host odors to drive repellency (confusant hypothesis) .

Biochemical Pathways

DEET is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide (BALC) and N-ethyl-m-toluamide (ET) . It appears that the CYP2B6 and CYP2C19 enzymes are the principal P450s responsible for the metabolism of DEET .

Pharmacokinetics

It is known that deet is applied topically and can be absorbed through the skin . The rate and extent of absorption can be influenced by factors such as the concentration of DEET in the product, the amount applied, and the frequency of application .

Result of Action

The primary result of DEET’s action is its repellency against insects. It changes the normal behavioral response to otherwise attractive stimuli, preventing mosquitoes, flies, ticks, and even parasitic worms from feeding on humans .

Action Environment

The efficacy and stability of DEET can be influenced by environmental factors. For instance, the duration of DEET’s repellency can be reduced in high temperatures or when there is a high level of humidity . Furthermore, DEET’s action can be influenced by the presence of other substances on the skin, such as sunscreens or cosmetics .

Biochemical Analysis

Biochemical Properties

N,N-Diethylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity. The nature of these interactions is complex and multifaceted .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylbenzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with diethylamine in the presence of a base such as pyridine. The reaction proceeds as follows:

C6H5COCl+(C2H5)2NHC6H5CON(C2H5)2+HCl\text{C}_6\text{H}_5\text{COCl} + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_5\text{CON(C}_2\text{H}_5\text{)}_2 + \text{HCl} C6​H5​COCl+(C2​H5​)2​NH→C6​H5​CON(C2​H5​)2​+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of benzoyl chloride.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is often subjected to distillation and purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylbenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Reduction: It can be reduced to form N,N-diethylbenzylamine.

    Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: this compound oxide.

    Reduction: N,N-diethylbenzylamine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N,N-Diethylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: It is studied for its insect repellent properties and its effects on insect behavior.

    Medicine: It is used in the formulation of insect repellent products to prevent mosquito-borne diseases.

    Industry: It is used in the production of insect repellent sprays, lotions, and other personal care products.

Comparison with Similar Compounds

    N,N-Dimethylbenzamide: Similar in structure but with methyl groups instead of ethyl groups.

    N,N-Diethyl-3-methylbenzamide: A closely related compound with a methyl group on the benzene ring.

Uniqueness: N,N-Diethylbenzamide is unique due to its high efficacy as an insect repellent and its relatively low toxicity compared to other similar compounds. Its ability to provide long-lasting protection against a wide range of insects makes it a preferred choice in many insect repellent formulations.

Properties

IUPAC Name

N,N-diethylbenzamide
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InChI

InChI=1S/C11H15NO/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNGEXDJAQASHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0051784
Record name N,N-Diethylbenzamide
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Molecular Weight

177.24 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1696-17-9
Record name N,N-Diethylbenzamide
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Record name N,N-DIETHYLBENZAMIDE
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Record name Benzamide, N,N-diethyl-
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Record name N,N-diethylbenzamide
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Synthesis routes and methods I

Procedure details

The mixture of benzhydrylpiperazine epimers (7.6 g, 14.9 mmol) was dissolved in 50 mL of dry tetrahydrofuran with 1.6 mL (18.6 mmol) of allyl bromide and 5.1 g (36.9 mmol) of sodium carbonate and stirred at room temperature under nitrogen for 2 days. The reaction solution was poured into ice water/ethyl acetate and separated. The organic layer was dried over sodium sulfate, and concentrated in vacuo. The residue was dissolved in a small amount of dichloromethane and placed on a column of silica gel. The diastereomers were separated by elution with a stepwise gradient of ethanol in dichloromethane. The first isomer was eluted with 1.3% ethanol in dichloromethane, and the second isomer was obtained with 1.6% ethanol in dichloromethane. Fractions containing the second isomer were combined and the solvent removed in vacuo to give 1.44 g of 4-(αR)-α-((2R,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-(tert-butyldimethylsilyloxy)benzyl)-N,N-diethylbenzamide as a brown oil.
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50 mL
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Synthesis routes and methods II

Procedure details

The crude 4-(N,N-diethylcarbamoyl)benzhydryl chloride (125 mmol) was dissolved in acetonitrile (300 mL). Sodium iodide (18.64 g, 125 mmol), diisopropylethylamine (32.65 mL, 187 mmol), and (+)-(2S,5R)-1-allyl-2,5-dimethylpiperazine (19.23 g, 125 mmol, prepared by the method described in Example 1 for (−)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, but using di-p-toluoyl-L-tartaric acid as the resolving agent) were added. The mixture was stirred at reflux, under nitrogen, for 3 hours. The acetonitrile was removed under reduced pressure, the reaction mixture was poured into ethyl acetate (500 mL) and potassium carbonate solution (150 mL of a 2M aqueous solution), and shaken. The organic phase was separated, washed with water and brine, dried over solid potassium carbonate, and concentrated in vacuo to give 55.35 g (100% crude yield) of 4-((αR and αS)-α-((2R,S5)-4-allyl-2,5-dimethyl-1-piperazinyl)benzyl)-N,N-diethylbenzamide as a 1:1 mixture of isomers, epimeric at the benzhydryl carbon.
Name
4-(N,N-diethylcarbamoyl)benzhydryl chloride
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125 mmol
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18.64 g
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Synthesis routes and methods III

Procedure details

A mixture of thionyl chloride (6 mL) and the benzoic acid was heated at reflux until the starting benzoic acid dissolved. Excess thionyl chloride was removed under reduced pressure leaving the crude acid chloride as a low melting solid which was used without further purification. The crude acid chloride was dissolved in CH2Cl2(20 mL) and cooled to −10° C. To this stirred solution was added triethylamine (4 mL), followed by the dropwise addition of diethylamine (1.4 equivalents). The heterogeneous reaction mixture was allowed to warm to room temperature and was stirred for 30 minutes. The reaction mixture was transferred to a separatory funnel containing H2O (20 mL). The organic layer was separated and washed with 5% HCl (2×25 mL), H2O (25 ml), and dried over Na2SO4. The solvent was removed under reduced pressure to afford the product N,N-diethyl benzamide.
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Synthesis routes and methods IV

Procedure details

A stirred solution of 2.5 g of diethylamine and 3.5 g of triethylamine in 30 ml of methylene chloride was cooled in an ice bath while 4.9 g of benzoyl chloride was added dropwise. The cooling bath was removed and the mixture stirred at ambient temperature for 18 hours. The insolubles were removed by filtration followed by methylene chloride washing. The combined filtrates were washed with water and brine, dried and evaporated to a yellow oil which was distilled in a Kugelrohr still to give 5.91 g of the desired product as a colorless oil, 70°/300 mm.
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2.5 g
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3.5 g
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4.9 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Diethylbenzamide
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N,N-Diethylbenzamide
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N,N-Diethylbenzamide
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Customer
Q & A

Q1: What is the molecular formula and weight of N,N-Diethylbenzamide?

A1: this compound has the molecular formula C11H15NO and a molecular weight of 177.24 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy. [, , , ] Researchers have used these techniques to analyze the compound's structure, confirm its synthesis, and study its behavior in different solvents. [, , ]

Q3: How is this compound metabolized in rats?

A3: In rats, this compound undergoes a multi-step metabolic pathway. It is first metabolized by oxidative N-deethylation to form N-ethylbenzamide. This is followed by enzymatic hydrolysis, producing ethylamine and benzoic acid. The benzoic acid then conjugates with glycine to form hippuric acid, which is excreted in the urine. []

Q4: What are the major metabolites of this compound found in rat urine?

A4: The primary metabolites detected in rat urine are hippuric acid and ethylamine. [] Hippuric acid forms from the conjugation of benzoic acid (a product of this compound metabolism) with glycine.

Q5: Does the metabolic pathway differ between this compound and its para-chloro derivative?

A5: No, the metabolic pathway for this compound and its para-chloro derivative appears to be the same. Both compounds yield the corresponding hippuric acid derivative (hippuric acid or p-chlorohippuric acid) and ethylamine as the primary detectable metabolites in rat urine. []

Q6: Does this compound have any known biological activity?

A6: While this compound itself is primarily known as an insect repellent, its derivatives exhibit various biological activities. For instance, some derivatives demonstrate activity as δ-opioid receptor agonists. [, , , , , , , , , ]

Q7: What is the pharmacological significance of SNC80?

A7: SNC80, a derivative of this compound, is a potent and selective δ-opioid receptor agonist. [, , , , , , , , ] It has been used extensively in research to investigate the role of δ-opioid receptors in various physiological and behavioral processes, including pain, mood, and addiction.

Q8: What are the potential therapeutic applications of δ-opioid receptor agonists?

A8: δ-Opioid receptor agonists, like SNC80 and BW373U86, are being investigated for their potential as novel therapeutic agents for various conditions. Research suggests possible applications in treating depression, anxiety, pain, and even bladder dysfunction. [, , , , , , ]

Q9: What is the role of the δ-opioid receptor in modulating bladder activity?

A9: The δ-opioid receptor appears to play a role in regulating bladder function. Studies using the selective δ-opioid receptor agonist DPI-221 in rats showed a significant increase in the interval between micturition events, suggesting a potential therapeutic application for δ-opioid receptor agonists in managing bladder dysfunction. []

Q10: How does the activation of δ-opioid receptors influence the effects of other drugs, particularly stimulants?

A10: Studies in rats have shown that activation of δ-opioid receptors can significantly enhance the locomotor-stimulating effects of certain psychomotor stimulants, like amphetamine and cocaine. [, ] This interaction suggests a potential influence of δ-opioid receptors on the reward pathways associated with these drugs.

Q11: Does SNC80, a δ-opioid receptor agonist, exhibit reinforcing effects in monkeys?

A11: Despite its stimulant-like effects in rodents, SNC80 did not demonstrate reinforcing effects in self-administration studies in rhesus monkeys. [] This finding suggests potential differences in the reward pathways associated with δ-opioid receptors between species.

Q12: What are the implications of the differential regulation of the human δ-opioid receptor by SNC80 and DPDPE?

A12: SNC80 and DPDPE, although both δ-opioid receptor agonists, interact differently with the receptor, leading to variations in receptor downregulation. [] SNC80 appears to utilize additional receptor domains beyond the carboxyl terminal tail for its downregulation effect, unlike DPDPE. This highlights the complexity of ligand-receptor interactions and their downstream consequences.

Q13: What is a significant safety concern related to the administration of δ-opioid receptor agonists like SNC80?

A13: One major concern with systemic δ-opioid receptor agonist administration is the potential for inducing seizure-like convulsions in rodents. [, , , , ] This adverse effect necessitates careful consideration when evaluating these compounds for therapeutic applications.

Q14: How does the route of administration impact the convulsive properties of SNC80?

A14: Studies show that SNC80 primarily induces convulsions when administered peripherally (e.g., intraperitoneally). [] This convulsive effect appears to be linked to its rapid metabolism in the liver to a metabolite resembling BW373U86. [] Direct administration into the central nervous system (i.c.v.) results in minimal convulsive activity. []

Q15: Are there any δ-opioid receptor agonists with a potentially improved safety profile compared to SNC80?

A15: Research suggests that DPI-221, a novel nonpeptide δ-opioid receptor agonist, might have a better safety profile than SNC80. [] While rapid intravenous administration of DPI-221 caused convulsions in some mice, oral administration at doses effective for modifying bladder activity did not induce convulsions. [] This suggests that DPI-221 might be a safer option for oral administration.

Q16: How does the structure of this compound derivatives relate to their δ-opioid receptor activity?

A16: Modifications to the this compound structure, particularly at the 4-position of the benzyl ring, significantly affect the binding affinity and selectivity of the resulting compounds for δ-opioid receptors. [, ] For instance, replacing the allyl group at the 4-position with various alkyl, arylalkyl, or alkenyl substituents can alter the compound's interaction with the receptor.

Q17: What is the significance of the 4-allyl moiety in SNC80 for its δ-opioid receptor activity?

A17: The 4-allyl group in SNC80 appears crucial for its high affinity and efficacy at δ-opioid receptors. [] Replacing it with other substituents can lead to compounds with altered pharmacological profiles. For example, the 4-crotyl analog displayed similar δ-receptor activity to SNC80, but the 4-cyclopropylmethyl analog acted as a partial agonist with reduced efficacy. []

Q18: Does the stereochemistry of this compound derivatives play a role in their interaction with δ-opioid receptors?

A18: Yes, stereochemistry significantly influences the binding affinity and selectivity of this compound derivatives for δ-opioid receptors. [] Research has shown that enantiomers of the same compound can exhibit vastly different pharmacological profiles, with one enantiomer often displaying higher affinity and selectivity for the δ-opioid receptor. []

Q19: Can this compound be used as a starting material for the synthesis of other compounds?

A19: Yes, this compound serves as a versatile building block in organic synthesis. For example, it can be used to synthesize substituted benzophenones, diaryl selenides, xanthones, and thioxanthones. []

Q20: How is this compound used in the synthesis of benzophenones?

A20: One method utilizes cationic hapto6-arene-hapto5-cyclopentadienyl iron complexes derived from this compound. [] The process involves nucleophilic aromatic substitution reactions, intramolecular Friedel-Crafts ring-closure, regioselective ring opening, and oxidative demetalation to yield heavily substituted benzophenones. []

Q21: What is a notable application of the synthetic route using this compound for benzophenone synthesis?

A21: This method has been employed in a formal total synthesis of the benzophenone appendage found in the protein kinase C inhibitor balanol, highlighting its utility in accessing complex molecules with potential therapeutic value. []

Q22: How is this compound utilized in the synthesis of dimethylphenanthrenes?

A22: N,N-Diethylbenzamides serve as starting materials for synthesizing various dimethylphenanthrenes (2,3-dimethylphenanthrene, 2,7-dimethylphenanthrene, 2,6-dimethylphenanthrene, and 1,7-dimethylphenanthrene). [] The synthetic approach involves directed ortho metalation (DoM) of N,N-diethylbenzamides, followed by Suzuki–Miyaura cross-coupling, and directed remote metalation (DreM) to produce 9-phenanthrols. []

Q23: Can this compound be synthesized using the Mitsunobu reaction?

A23: While traditionally employed for various functional group transformations, the Mitsunobu reaction can also be utilized for the synthesis of N,N-diethylbenzamides. [, ] This method provides access to ortho-, meta-, and para-substituted benzamides with both electron-donating and electron-withdrawing groups. [, ]

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